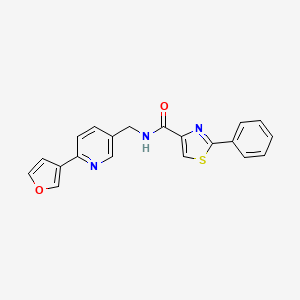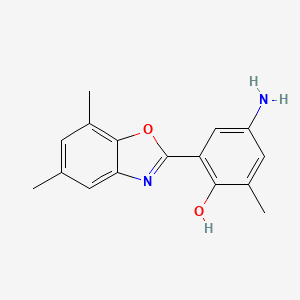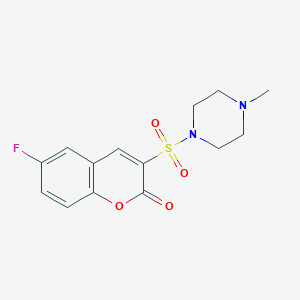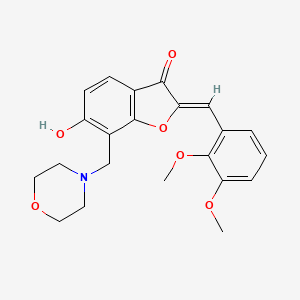
N-((6-(Furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazol-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves a multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . This process is a catalyst-free, one-pot synthesis of polysubstituted furans .Molecular Structure Analysis
The molecular structure of this compound includes a furan ring attached to a pyridine ring through a methylene bridge. The pyridine ring is further connected to a thiazole ring, which is substituted with a phenyl group.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include a series of simultaneous multi bond-forming reactions, which enable the construction of structurally diverse compounds through combinatorial interactions between simple starting materials .Wirkmechanismus
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide selectively inhibits the activity of PERK by binding to a specific site on the enzyme. This binding prevents the activation of PERK, which in turn leads to the inhibition of downstream signaling pathways. The exact mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide is still being investigated, but it is believed to involve the disruption of the interaction between PERK and its substrate.
Biochemical and Physiological Effects:
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide has been shown to reduce inflammation in various animal models of disease. These effects are believed to be mediated by the inhibition of PERK and the downstream signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide is its selectivity for PERK. This selectivity allows researchers to investigate the specific role of PERK in various biological processes. Additionally, N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide has been shown to be relatively stable and easy to synthesize, making it an attractive tool for scientific research. However, one of the limitations of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide is its potential off-target effects. While N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide is selective for PERK, it may also inhibit other enzymes or signaling pathways, leading to unintended effects.
Zukünftige Richtungen
There are several future directions for research on N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide. One of the most significant areas of research is the investigation of the role of PERK in various diseases, including cancer and neurodegenerative disorders. Additionally, researchers are investigating the potential therapeutic applications of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide in these diseases. Another area of research is the development of more selective inhibitors of PERK that can be used to investigate the specific role of this enzyme in various biological processes. Finally, researchers are investigating the potential off-target effects of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide and developing strategies to minimize these effects.
Conclusion:
In conclusion, N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide is a synthetic compound that has shown promise as a tool for investigating biological processes and as a potential therapeutic agent. N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide selectively inhibits the activity of PERK, leading to various biochemical and physiological effects. While N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide has several advantages for scientific research, it also has limitations that need to be considered. Future research on N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide will focus on investigating the role of PERK in various diseases and developing more selective inhibitors of this enzyme.
Synthesemethoden
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 3-furancarboxaldehyde with 6-bromo-3-pyridylmethanol to form 6-(furan-3-yl)pyridin-3-yl)methanol. This intermediate is then reacted with 2-phenylthiazole-4-carboxylic acid to form N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide. The final product is then purified using various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Anti-Tuberkulose-Aktivität
Verbindungen, die dem N-((6-(Furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazol-4-carboxamid ähnlich sind, wurden für ihr Potenzial als Anti-Tuberkulose-Mittel entwickelt und synthetisiert. Diese Verbindungen haben eine signifikante Aktivität gegen Mycobacterium tuberculosis H37Ra gezeigt, mit Hemmkonzentrationen (IC50) im niedrigen Mikromolarbereich . Dies deutet darauf hin, dass unsere Verbindung von Interesse für ihre Wirksamkeit bei der Behandlung von Tuberkulose, insbesondere im Kontext von multiresistenten Stämmen, weiter untersucht werden könnte.
Anti-Fibrose-Aktivität
Im Bereich der Anti-Fibrose-Forschung haben Derivate von Pyridinyl- und Thiazolverbindungen vielversprechende Ergebnisse gezeigt. Sie haben sich als bessere Anti-Fibrose-Aktivitäten als einige bestehende Medikamente erwiesen, was das Potenzial von this compound in diesem Bereich zeigt . Die Verbindung könnte auf ihre Fähigkeit untersucht werden, die Expression von Kollagen und anderen fibrotischen Markern in verschiedenen Krankheiten, die durch Fibrose gekennzeichnet sind, zu hemmen.
Antimikrobielle Eigenschaften
Thiazolderivate, zu denen die Kernstruktur unserer Verbindung gehört, sind für ihre breitband antimikrobiellen Aktivitäten bekannt. Dies beinhaltet potenzielle Anwendungen bei der Bekämpfung von bakteriellen Infektionen, wobei die Verbindung gegen eine Reihe von pathogenen Bakterien getestet werden könnte, um ihre Wirksamkeit und Potenz zu bestimmen .
Antikrebs-Potenzial
Die Thiazol-Einheit ist ein gemeinsames Merkmal in vielen Antikrebsmitteln. Daher könnte this compound auf seine Antikrebs-Eigenschaften untersucht werden. Es könnte in verschiedenen Krebszelllinien evaluiert werden, um seine zytotoxischen Wirkungen und den Wirkmechanismus zu beurteilen .
Antiviren-Anwendungen
Verbindungen mit ähnlichen Strukturen haben antivirale Aktivitäten gezeigt, was darauf hindeutet, dass unsere Verbindung als antivirales Mittel entwickelt werden könnte. Es wäre wertvoll, es gegen eine Reihe von Viren zu testen, um festzustellen, ob es hemmende Wirkungen auf die Virusreplikation oder -assemblierung hat .
Anti-Entzündungs-Anwendungen
Angesichts der entzündungshemmenden Eigenschaften von Indolderivaten, die einige strukturelle Ähnlichkeiten mit unserer Verbindung aufweisen, besteht die Möglichkeit, dass this compound auch entzündungshemmende Wirkungen zeigen könnte. Dies könnte besonders nützlich bei der Behandlung chronischer Entzündungskrankheiten sein .
Neuroprotektive Wirkungen
Thiazolderivate wurden mit neuroprotektiven Wirkungen in Verbindung gebracht, was auf potenzielle Anwendungen bei neurodegenerativen Erkrankungen hindeutet. Die Verbindung könnte auf ihre Fähigkeit beurteilt werden, Nervenzellen in Modellen von Krankheiten wie Alzheimer oder Parkinson vor Schäden oder dem Tod zu schützen .
Antidiabetische Aktivität
Die strukturellen Merkmale unserer Verbindung finden sich in anderen Molekülen mit antidiabetischer Aktivität. Dies eröffnet die Möglichkeit, this compound auf sein Potenzial zu untersuchen, den Blutzuckerspiegel zu modulieren oder die Insulinempfindlichkeit zu verbessern .
Eigenschaften
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c24-19(18-13-26-20(23-18)15-4-2-1-3-5-15)22-11-14-6-7-17(21-10-14)16-8-9-25-12-16/h1-10,12-13H,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEHSLNDPHGELA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Hydroxyphenyl)methyl]-3-methyl-1-propylurea](/img/structure/B2587184.png)
![2-(4-Fluorophenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2587187.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide](/img/structure/B2587188.png)

![3-(3-Chlorophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2587192.png)




![N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B2587200.png)

